molecular formula C14H31NO2 B148181 Dodecylamine acetate CAS No. 2016-56-0

Dodecylamine acetate

Cat. No.: B148181
CAS No.: 2016-56-0
M. Wt: 245.4 g/mol
InChI Key: HBRNMIYLJIXXEE-UHFFFAOYSA-N
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Description

Dodecylamine acetate, also known as laurylamine acetate, is an organic compound with the molecular formula C₁₂H₂₇N. It is a derivative of dodecylamine, where the amine group is neutralized by acetic acid, forming a salt. This compound is known for its amphiphilic nature, making it useful in various applications, particularly in the field of surfactants and emulsifiers.

Mechanism of Action

Target of Action

Dodecylamine acetate is an amphiphilic compound . Its primary targets are the interfaces between two phases in a system . It orients itself at these interfaces, stabilizing the resulting emulsion . This property makes it useful in experimental processes that require the uniform dispersion of substances in solution .

Mode of Action

The mode of action of this compound involves its ability to stabilize emulsions . As an amphiphilic compound, it can orient itself at the interface between two phases . This orientation allows it to reduce the surface tension between the two phases, stabilizing the resulting emulsion . This stabilization is crucial in processes that require the uniform dispersion of substances in solution .

Biochemical Pathways

It’s known that dodecylamine, a related compound, has been used in the preparation of surfactant copper (ii) complexes . It’s also been used as an adsorbent for hexavalent chromium

Pharmacokinetics

It’s known that dodecylamine, a related compound, is soluble in water , which could impact its bioavailability

Result of Action

It’s known that dodecylamine, a related compound, can kill spores of multiple firmicute species . It does this by damaging their inner membrane, causing a loss of the membrane’s permeability barrier

Action Environment

The action of this compound can be influenced by environmental factors. For example, its amphiphilic nature allows it to orient itself at the interface between two phases . This means that the presence and nature of these phases can impact its action Additionally, the pH and temperature of the environment could potentially influence its efficacy and stability.

Biochemical Analysis

Biochemical Properties

Dodecylamine acetate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a surfactant, which means it can reduce the surface tension between different phases, such as oil and water, facilitating the formation of homogeneous mixtures . This property is particularly useful in the preparation of emulsions and in the sol-gel process for fabricating bioactive glass sub-micron spheres . This compound interacts with enzymes such as acetyl-CoA synthetase, which is involved in the synthesis of acetyl-CoA from acetate . This interaction is essential for various metabolic pathways, including lipid synthesis and energy production.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of protein kinase C (PKC), an enzyme that plays a critical role in cell signaling . By interacting with PKC, this compound can alter the phosphorylation state of various proteins, leading to changes in gene expression and cellular metabolism. Additionally, this compound has been shown to affect the stability and function of cell membranes, which can influence cell signaling and transport processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its amphiphilic nature. This property allows it to orient itself at the interface between different phases, such as oil and water, stabilizing the resulting emulsion . This compound can also interact with various biomolecules through hydrophobic and electrostatic interactions. For example, it can bind to the hydrophobic regions of proteins, altering their conformation and activity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . In in vitro studies, this compound has been shown to maintain its activity for extended periods under optimal conditions . In in vivo studies, its effects on cellular function can vary depending on the duration of exposure and the specific cellular environment . Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote metabolic activity . At high doses, this compound can exhibit toxic effects, such as disrupting cell membranes and inhibiting enzyme activity . Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without causing adverse effects . It is essential to carefully control the dosage of this compound in animal studies to avoid toxicity and ensure its efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, including lipid synthesis and energy production. It interacts with enzymes such as acetyl-CoA synthetase, which catalyzes the conversion of acetate to acetyl-CoA . This reaction is a critical step in the tricarboxylic acid (TCA) cycle, which generates ATP, the primary energy currency of cells . This compound can also affect metabolic flux by modulating the activity of key enzymes in these pathways . For example, it can enhance the activity of ATP-citrate lyase, an enzyme involved in lipid synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, this compound can bind to albumin, a protein that transports various molecules in the bloodstream . This interaction can influence its localization and accumulation in specific tissues . Additionally, this compound can be transported across cell membranes through passive diffusion and active transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is influenced by its amphiphilic nature and interactions with cellular components. It can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to its destination . Once localized, this compound can exert its effects on cellular processes, such as protein synthesis and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylamine acetate is typically synthesized through the neutralization reaction between dodecylamine and acetic acid. The reaction is straightforward and involves mixing equimolar amounts of dodecylamine and acetic acid in a suitable solvent, such as ethanol or methanol. The reaction is exothermic and proceeds at room temperature, forming this compound as a crystalline solid upon evaporation of the solvent.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar neutralization process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure complete mixing of the reactants. The product is then purified through recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to yield primary amines or other reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, cyanides, or other amines can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted amines or other organic compounds.

Scientific Research Applications

Dodecylamine acetate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in the synthesis of nanoparticles and other colloidal systems.

    Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and other vesicular carriers.

    Industry: Utilized in the production of detergents, personal care products, and as a corrosion inhibitor in metalworking fluids.

Comparison with Similar Compounds

    Hexadecylamine: Another long-chain amine with similar surfactant properties but with a longer carbon chain.

    Octadecylamine: Similar to dodecylamine acetate but with an even longer carbon chain, providing different physical properties.

    Tetradecylamine: A shorter-chain analogue with similar chemical behavior but different solubility and melting point characteristics.

Uniqueness: this compound stands out due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifier, offering versatility in various applications compared to its longer or shorter-chain analogues.

Properties

IUPAC Name

acetic acid;dodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-13H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRNMIYLJIXXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2016-56-0
Record name Dodecylamine, acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2016-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecylamine acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Dodecanamine, acetate (1:1)
Source EPA Chemicals under the TSCA
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Record name Dodecylammonium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DODECYLAMINE ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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